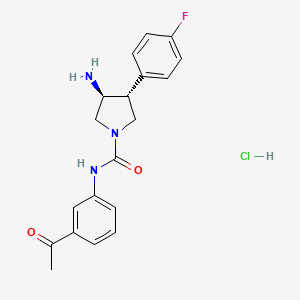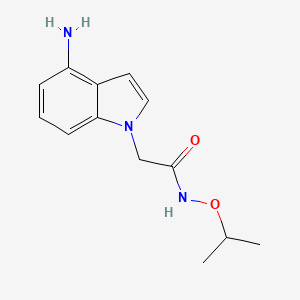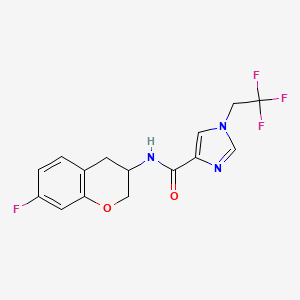![molecular formula C18H24N6O B7434909 2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPOP and is a potent inhibitor of the protein kinase CK2.
Wirkmechanismus
The mechanism of action of PPOP is primarily through the inhibition of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 by PPOP leads to the disruption of these processes, resulting in anti-proliferative effects on cancer cells and neuroprotective effects in neurological disorders.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, the reduction of oxidative stress in neurological disorders, and the inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PPOP in lab experiments is its specificity towards CK2, which allows for targeted inhibition of this protein kinase. Additionally, PPOP has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using PPOP in lab experiments is its relatively high cost compared to other CK2 inhibitors.
Zukünftige Richtungen
There are several future directions for the study of PPOP, including the development of more potent and selective CK2 inhibitors based on the structure of PPOP. Additionally, further studies are needed to investigate the potential therapeutic applications of PPOP in various diseases, including cancer and neurological disorders. Furthermore, the development of PPOP analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of PPOP involves a multi-step process that starts with the reaction of 4-pyrazin-2-ylpyrimidine with 4-piperidone. The resulting product is then reacted with 3-bromo-1-propanol to yield the final product, 2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine.
Wissenschaftliche Forschungsanwendungen
PPOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. The inhibition of CK2 by PPOP has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, PPOP has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, PPOP has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c19-14-2-1-11-25-17(14)13-4-9-24(10-5-13)18-22-6-3-15(23-18)16-12-20-7-8-21-16/h3,6-8,12-14,17H,1-2,4-5,9-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHVPCMEAPLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C3=NC=CC(=N3)C4=NC=CN=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)